Linaprazan

Description

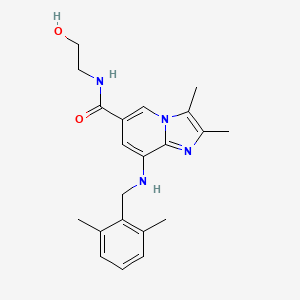

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVIMBCFLRTFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870279 | |

| Record name | 8-{[(2,6-Dimethylphenyl)methyl]amino}-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248919-64-4, 847574-05-4 | |

| Record name | Linaprazan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248919644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD0865 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847574054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINAPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0OU4SC8DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Linaprazan's Precision Strike: A Technical Deep Dive into its Mechanism of Action on Gastric H+/K+-ATPase

For Immediate Release

GOTHENBURG, Sweden – November 7, 2025 – In the landscape of acid-related gastrointestinal disorder treatments, a paradigm shift is underway, driven by a deeper understanding of the molecular interactions at the heart of gastric acid secretion. This whitepaper provides an in-depth technical guide on the mechanism of action of linaprazan, a potent and reversible potassium-competitive acid blocker (P-CAB), on the gastric H+/K+-ATPase. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core pharmacology of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Executive Summary

This compound represents a significant advancement in the management of acid-related diseases. Unlike traditional proton pump inhibitors (PPIs), which require acidic conversion and act irreversibly, this compound offers a rapid and reversible, potassium-competitive inhibition of the gastric H+/K+-ATPase, the final step in the acid secretion pathway.[1] This novel mechanism translates to a faster onset of action and sustained acid suppression.[2] This guide will dissect the binding kinetics, inhibitory profile, and the experimental basis for our understanding of this compound's interaction with the proton pump.

The Gastric H+/K+-ATPase: The Ultimate Target

The gastric H+/K+-ATPase, or proton pump, is an enzyme located in the secretory canaliculi of parietal cells in the stomach lining. It is responsible for the exchange of intracellular hydronium ions (H+) for extracellular potassium ions (K+), a process that acidifies the stomach lumen.[3] This pump's activity is the final common pathway for acid secretion, making it a prime target for therapeutic intervention.

This compound's Mechanism of Action: A Reversible, Competitive Inhibition

This compound functions as a potassium-competitive acid blocker (P-CAB).[1] As a weak base with a pKa of 6.1, this compound accumulates in the acidic environment of the parietal cell canaliculi.[1] In its protonated form, this compound binds ionically and reversibly to the K+-binding site of the H+/K+-ATPase.[4][5] This competitive binding prevents potassium ions from accessing the pump, thereby halting the exchange of H+ and K+ ions and effectively inhibiting gastric acid secretion.[3] A key advantage of this mechanism is that it does not require prior acid activation, leading to a more rapid onset of action compared to PPIs.[6]

Figure 1: Mechanism of Action of this compound on Gastric H+/K+-ATPase.

Quantitative Analysis of this compound's Inhibitory Potency

The efficacy of this compound and its prodrug, this compound glurate (X842), has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory parameters.

Table 1: In Vitro Inhibitory Activity against H+/K+-ATPase

| Compound | IC50 (nM) | Assay Conditions | Reference |

| This compound | 40.21 (95% CI: 24.02–66.49) | Rabbit Gastric Glands, in the presence of K+ | [2][7] |

| This compound | 1000 ± 200 | H+,K+-ATPase, K+ competitive binding | [8] |

| This compound | 280 (Histamine stimulated) | Rabbit Gastric Glands | [8] |

| This compound | 260 (Dibutyryl cAMP stimulated) | Rabbit Gastric Glands | [8] |

| This compound Glurate (X842) | 436.20 (95% CI: 227.3–806.6) | Rabbit Gastric Glands, in the presence of K+ | [2][7] |

| Vonoprazan | 17.15 (95% CI: 10.81–26.87) | Rabbit Gastric Glands, in the presence of K+ | [2][7] |

Table 2: Binding Affinity of this compound

| Compound | Ki (nM) | Assay Conditions | Reference |

| This compound Mesylate | 46 | H+,K+-ATPase activity, K+-competitive manner | [8] |

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro H+/K+-ATPase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of compounds on the proton pump.

Figure 2: Workflow for In Vitro H+/K+-ATPase Inhibition Assay.

Protocol:

-

Preparation of Gastric Microsomes: Vesicles containing H+/K+-ATPase are isolated from the gastric mucosa of organisms such as rabbits.[7]

-

Pre-incubation: The prepared microsomes are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP and potassium chloride (KCl). The presence of K+ is crucial as this compound's inhibition is potassium-competitive.[2][7]

-

Measurement of ATPase Activity: The activity of the H+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric assay.

-

Data Analysis: The percentage of inhibition at each concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Pylorus-Ligated Rat Model for In Vivo Gastric Acid Secretion

This in vivo model is used to assess the antisecretory effects of compounds in a living organism.

Figure 3: Experimental Workflow for the Pylorus-Ligated Rat Model.

Protocol:

-

Animal Preparation: Rats are fasted for a specific period (e.g., 24 hours) to ensure an empty stomach.[9][10]

-

Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus (the opening from the stomach into the small intestine) is ligated with a suture. This prevents the stomach contents from emptying.[9][10]

-

Drug Administration: this compound, its prodrug, or a vehicle control is administered, typically orally or intraduodenally.[9]

-

Gastric Juice Collection: After a set period (e.g., 4 to 19 hours), the animals are euthanized, and the stomach is carefully removed.[9][10]

-

Analysis of Gastric Contents: The accumulated gastric juice is collected, and its volume, pH, and total acidity (determined by titration with NaOH) are measured.[9][10] The inhibitory effect of the compound is determined by comparing these parameters to the vehicle-treated control group.

Conclusion and Future Directions

This compound's mechanism as a potassium-competitive acid blocker offers a distinct and advantageous pharmacological profile compared to traditional PPIs. Its rapid, reversible, and potent inhibition of the gastric H+/K+-ATPase holds significant promise for the effective management of acid-related disorders. The prodrug strategy with this compound glurate further enhances its pharmacokinetic properties, leading to a longer duration of action.[2] Future research will likely focus on further elucidating the long-term efficacy and safety of this compound and exploring its full therapeutic potential in a broader range of acid-related conditions. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for these future endeavors.

References

- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium-competitive acid blockers and gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]

- 6. droracle.ai [droracle.ai]

- 7. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 10. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]

Linaprazan Glurate: A Technical Guide to a Novel Prodrug for Gastric Acid Control

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of linaprazan glurate, a prodrug of the potassium-competitive acid blocker (P-CAB) this compound. It details the mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols used in its evaluation.

Introduction: The Evolution from this compound to this compound Glurate

This compound is a potent, reversible inhibitor of the gastric hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), the proton pump responsible for the final step in gastric acid secretion.[1] Developed by AstraZeneca, it showed promise but was found to be relatively short-acting in humans, failing to provide 24-hour inhibition of gastric acid secretion.[2][3] To overcome this limitation and improve its pharmacokinetic profile, this compound was modified into a prodrug, this compound glurate (formerly known as X842).[2][4]

This compound glurate is an ester prodrug, formed by the esterification of this compound with glutaric acid.[2][5] This modification is designed to achieve a longer plasma residence time and more sustained exposure to the active metabolite, this compound, thereby offering superior control of gastric acid production.[6] The prodrug is rapidly transformed in the body through enzymatic cleavage into this compound.[7][8] This approach aims to provide both a fast onset of action and a prolonged duration of effect, addressing a significant unmet need for patients with severe acid-related disorders like erosive gastroesophageal reflux disease (eGERD).[2][6]

Mechanism of Action: Potassium-Competitive Acid Blockade

This compound glurate itself is a weak inhibitor of the H+/K+-ATPase.[2] Its primary therapeutic effect is mediated through its active metabolite, this compound. As a Potassium-Competitive Acid Blocker (P-CAB), this compound functions via a distinct mechanism compared to traditional proton pump inhibitors (PPIs).

-

Reversible Inhibition: Unlike PPIs which bind covalently and irreversibly to the proton pump, P-CABs bind reversibly and ionically to the potassium-binding site of the H+/K+-ATPase.[1][6]

-

Potassium Competition: They competitively inhibit the binding of potassium ions (K+), which is essential for the pump's conformational change and the secretion of protons (H+) into the gastric lumen.[2]

-

Rapid Onset: P-CABs do not require acid activation and can inhibit both active and resting proton pumps, leading to a faster onset of acid suppression compared to PPIs.[1][9]

The conversion and action pathway is visualized below. After oral administration, this compound glurate is absorbed and rapidly hydrolyzed by enzymes, primarily carboxylesterase 2, to release the active this compound.[2][10] this compound then concentrates in the acidic environment of the gastric parietal cell canaliculi, where it binds to and inhibits the H+/K+ ATPase, reducing gastric acid secretion.[9]

Preclinical Pharmacology

In Vitro H+/K+-ATPase Inhibition

The inhibitory potency of this compound glurate and its active metabolite, this compound, was evaluated in vitro against the H+/K+-ATPase. The results, compared with another P-CAB, vonoprazan, demonstrate that the prodrug itself has significantly lower activity than the resulting active metabolite. This inhibition is strictly dependent on the presence of potassium ions.[1][2]

| Compound | IC₅₀ (nM) | 95% Confidence Interval (CI) |

| Vonoprazan | 17.15 | 10.81–26.87 |

| This compound | 40.21 | 24.02–66.49 |

| This compound Glurate (X842) | 436.20 | 227.3–806.6 |

| Table 1: In Vitro Inhibitory Potency on H+/K+-ATPase Activity. Data sourced from Lu et al., 2025.[1][2] |

Experimental Protocol: H+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on gastric H+/K+-ATPase activity.

-

Preparation of H+/K+-ATPase Vesicles: Gastric microsomal vesicles rich in H+/K+-ATPase are prepared from the fundic mucosa of homogenized hog stomachs via differential centrifugation. The final vesicle preparation is stored at -80°C.

-

Assay Reaction: The reaction is initiated by adding the enzyme vesicles to a pre-warmed assay buffer (37°C) containing MgCl₂, KCl, and ATP. The assay is performed in the presence and absence of K+ to confirm potassium-dependent inhibition.

-

Compound Incubation: Test compounds (this compound glurate, this compound, vonoprazan) are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

-

Measurement of ATPase Activity: The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis. This is typically quantified colorimetrically using a malachite green-based reagent that forms a complex with Pi, which is measured spectrophotometrically (e.g., at ~620 nm).

-

Data Analysis: The rate of Pi formation is calculated for each compound concentration. The percentage of inhibition relative to a vehicle control is plotted against the logarithm of the compound concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

In Vivo Pharmacokinetics in Rats

Pharmacokinetic studies in Sprague-Dawley rats demonstrate that orally administered this compound glurate is rapidly absorbed and converted to this compound.[2] The prodrug strategy successfully extends the half-life of the active this compound compared to historical data on this compound administration, while also reducing its peak concentration (Cmax).[2] Notably, after 4 hours post-oral administration, the blood concentration of this compound is significantly higher than that of its prodrug.[2] Gender differences were also observed, with female rats showing higher plasma concentrations for both the prodrug and its metabolite.[2][10]

| Parameter | This compound Glurate (Prodrug) | This compound (Metabolite) |

| t₁/₂ (h) | 2.0 - 4.1 | - |

| Cmax (ng/mL) | Low / Rapidly Declines | - |

| AUC | Lower than this compound | Higher than this compound Glurate |

| Table 2: Summary of Pharmacokinetic Properties of this compound Glurate and its Metabolite After a Single Oral Dose in Rats. Note: Specific Cmax and AUC values for this compound as a metabolite were not detailed in the provided search results, but the qualitative relationship is established. Data sourced from Lu et al., 2025.[2] |

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

The workflow for a typical preclinical pharmacokinetic study is outlined below.

-

Animal Model: Male and female Sprague-Dawley rats are used for the study.[7] Animals are fasted overnight before dosing.

-

Dosing: this compound glurate is formulated in a suitable vehicle (e.g., 5% Solutol HS15/45% ethanol/10% PEG400/40% saline).[5] A single dose is administered via oral gavage (p.o.) or intravenous (i.v.) injection.[2]

-

Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[5] Samples are collected into tubes containing an anticoagulant (e.g., sodium heparin).

-

Plasma Preparation: Blood samples are centrifuged (e.g., 3,500 rpm for 10 minutes at 4°C) to separate the plasma, which is then transferred to clean tubes and stored at -80°C until analysis.[5]

-

Bioanalysis: Plasma concentrations of both this compound glurate and this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t₁/₂), using non-compartmental analysis.

In Vivo Efficacy and Metabolism

In pylorus-ligated rat models, orally administered this compound glurate demonstrated a potent, dose-dependent inhibition of gastric acid secretion with a long duration of action.[2] An ADME (absorption, distribution, metabolism, and excretion) study using radiolabeled [¹⁴C]this compound glurate found that the compound was primarily excreted via feces.[10] The main metabolic pathway is hydrolysis into this compound, which is subsequently metabolized through oxidation, dehydrogenation, and glucuronidation.[10]

Clinical Development

This compound glurate has progressed through Phase I and II clinical trials, with a Phase III study being initiated.[4][11][12] The clinical program aims to establish its efficacy and safety for the treatment of erosive GERD, particularly in patients with moderate to severe disease or those who have a partial response to PPIs.[6][13]

Phase II Dose-Finding Study (NCT05055128)

A double-blind, dose-finding study compared four different twice-daily dosing regimens of this compound glurate against once-daily lansoprazole (30 mg) over 4 weeks in patients with erosive esophagitis.[13] The study focused on patients with more severe disease (Los Angeles [LA] grade C/D) or those with LA grade A/B who had a partial response to previous PPI therapy.[13]

| Treatment Group | 4-Week Healing Rate (Intention-to-Treat) | 4-Week Healing Rate (Per-Protocol) |

| This compound Glurate (All Doses) | 71.1% | 80.9% |

| Lansoprazole (30 mg QD) | 60.6% | 59.1% |

| Table 3: 4-Week Healing Rates in Patients with Erosive Esophagitis. Data sourced from Arts et al., 2025.[13][14] |

The results showed that this compound glurate achieved high healing rates and demonstrated a good safety profile.[13][14] The best performing dose of this compound glurate outperformed lansoprazole by over 50% in patients with the most severe disease (LA grade C/D).[14]

Clinical Study Protocol: Phase II Dose-Finding Trial

-

Design: A multicenter, randomized, double-blind, active-controlled, dose-finding study.[13]

-

Population: Patients with endoscopically confirmed erosive esophagitis (LA grade C/D, or LA grade A/B with a partial response to at least 8 weeks of PPI therapy).[13]

-

Intervention: Patients were randomized to one of four this compound glurate dosing groups (25, 50, 75, or 100 mg twice daily) or an active comparator group (lansoprazole 30 mg once daily).[13]

-

Duration: 4 weeks of double-blind treatment, followed by a 4-week open-label extension with lansoprazole.[13]

-

Primary Endpoint: The rate of healed erosive esophagitis at 4 weeks, confirmed by endoscopy.

-

Analyses: Efficacy was assessed in both the intention-to-treat (ITT) and per-protocol (PP) populations.[14]

Conclusion

This compound glurate is a rationally designed prodrug of the P-CAB this compound, developed to improve upon the pharmacokinetic limitations of the parent compound.[2][3] By extending the half-life of the active metabolite, it provides potent and sustained inhibition of gastric acid secretion.[2] Preclinical data confirmed its mechanism of action and favorable pharmacokinetic profile, while Phase II clinical trials have demonstrated high healing rates in patients with erosive esophagitis, particularly in more severe cases, supporting its continued development in Phase III studies.[11][13][14] this compound glurate represents a promising next-generation therapy for the management of severe acid-related disorders.[4][6]

References

- 1. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mb.cision.com [mb.cision.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Absorption, distribution, metabolism and excretion of this compound glurate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cinclus Pharma Advances this compound Glurate Toward Phase III Trials for Acid-Related Diseases [trial.medpath.com]

- 12. attachment.news.eu.nasdaq.com [attachment.news.eu.nasdaq.com]

- 13. Clinical Trial: Dose-Finding Study of this compound Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical Trial: Dose‐Finding Study of this compound Glurate, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Linaprazan (AZD-0865): A Technical Guide to a Novel Potassium-Competitive Acid Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development history of Linaprazan (AZD-0865), a pioneering potassium-competitive acid blocker (P-CAB). It details the compound's mechanism of action, key preclinical and clinical findings, and the subsequent development of its prodrug, this compound glurate. This document synthesizes quantitative data into comparative tables, outlines detailed experimental methodologies for pivotal studies, and employs visualizations to illustrate complex biological pathways and experimental workflows, serving as an in-depth resource for professionals in the field of gastroenterology and drug development.

Introduction: The Dawn of a New Class of Acid Suppressants

The management of acid-related disorders has been historically dominated by proton pump inhibitors (PPIs), which irreversibly inactivate the gastric H+/K+-ATPase. However, the quest for more rapid and sustained acid suppression led to the exploration of a new class of drugs: potassium-competitive acid blockers (P-CABs). This compound (AZD-0865) emerged from this research as a potent, reversible inhibitor of the proton pump.

Developed initially by AstraZeneca, this compound demonstrated a rapid onset of action.[1] Despite promising early results, its development was halted.[2] The journey of this molecule was later revitalized by Cinclus Pharma, who developed this compound glurate (X842), a prodrug of this compound designed to overcome the pharmacokinetic limitations of the parent compound, offering the potential for a longer duration of acid suppression.[1][2]

Mechanism of Action: A Reversible Blockade

This compound exerts its acid-suppressing effects by competitively binding to the potassium-binding site of the H+/K+-ATPase enzyme in gastric parietal cells.[3] This reversible inhibition prevents the final step in the gastric acid secretion pathway.[3] Unlike PPIs, which require acidic conditions for activation, this compound's action is independent of the proton pump's activation state, leading to a faster onset of effect.[4]

Signaling Pathway of Gastric Acid Secretion and P-CAB Inhibition

The secretion of gastric acid is a complex process regulated by multiple signaling pathways that converge on the H+/K+-ATPase in parietal cells. The diagram below illustrates these pathways and the point of intervention for P-CABs like this compound.

Caption: Gastric acid secretion signaling cascade and this compound's mechanism of action.

Preclinical Development: In Vitro and In Vivo Characterization

In Vitro H+/K+-ATPase Inhibition

This compound's inhibitory activity on the gastric H+/K+-ATPase has been extensively studied in vitro. These assays are crucial for determining the potency and selectivity of the compound.

A common method for assessing H+/K+-ATPase inhibition involves the use of isolated gastric vesicles.

-

Preparation of H+/K+-ATPase Vesicles: Gastric microsomes rich in H+/K+-ATPase are prepared from animal models, such as rabbits or pigs, through differential centrifugation of homogenized gastric mucosa. These can be further processed to form ion-tight or ion-leaky vesicles.

-

Assay Conditions: The assay is typically conducted in a buffered solution (e.g., Tris-HCl) at a physiological pH (e.g., 7.4). The reaction mixture contains the enzyme preparation, ATP as the substrate, and Mg2+ as a cofactor. K+ is added to stimulate enzyme activity.

-

Inhibitor Incubation: Varying concentrations of this compound (or other inhibitors) are pre-incubated with the enzyme preparation for a specified period.

-

Measurement of ATPase Activity: The reaction is initiated by the addition of ATP. The enzymatic activity is determined by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (Pi) released. This is often measured using a colorimetric method, such as the Fiske-Subbarow method, by measuring absorbance at a specific wavelength (e.g., 400 nm).[5]

-

Data Analysis: The concentration of the inhibitor that produces 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following table summarizes the in vitro inhibitory activity of this compound and its prodrug, this compound glurate.

| Compound | Assay System | IC50 | Ki | Reference(s) |

| This compound (AZD-0865) | Porcine ion-leaky vesicles (pH 7.4) | 1.0 ± 0.2 µM | 46 ± 3 nM | [6][7] |

| Porcine ion-leaky vesicles (pH 6.4) | 0.13 ± 0.01 µM | N/A | [4] | |

| Rabbit gastric glands (histamine-stimulated) | 0.28 ± 0.01 µM | N/A | [7] | |

| Rabbit gastric glands (dibutyryl cAMP-stimulated) | 0.26 ± 0.003 µM | N/A | [7] | |

| Rabbit gastric glands H+/K+-ATPase | 40.21 nM | N/A | [4][6] | |

| This compound glurate (X842) | Rabbit gastric glands H+/K+-ATPase | 436.20 nM | N/A | [4][6] |

Preclinical Pharmacokinetics

Preclinical studies in animal models, such as rats, have been instrumental in characterizing the pharmacokinetic profile of this compound glurate.

-

Animal Model: Male and female Sprague-Dawley rats are typically used.

-

Drug Administration: A single oral dose of [14C]-labeled this compound glurate is administered.[8]

-

Sample Collection: Blood, urine, and feces are collected at various time points over a period of up to 168 hours.[8]

-

Analysis: Plasma concentrations of this compound glurate and its metabolite, this compound, are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Radioactivity in excreta is measured to determine the route and extent of excretion.

-

Pharmacokinetic Parameters: Parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are calculated.

The following table summarizes the key pharmacokinetic parameters of this compound glurate and this compound after a single oral dose in rats.

| Compound | Dose | Sex | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | t1/2 (h) | Reference(s) |

| This compound glurate | 2.4 mg/kg | Male | N/A | N/A | N/A | N/A | [8] |

| 2.4 mg/kg | Female | N/A | N/A | 2x higher than male | N/A | [8] | |

| This compound | 9.6 mg/kg (as glurate) | Male | N/A | N/A | N/A | 3.1 ± 0.3 | [4] |

| 9.6 mg/kg (as glurate) | Female | N/A | N/A | N/A | N/A | [4] |

Clinical Development: From this compound to this compound Glurate

Early Clinical Trials with this compound (AZD-0865)

Initial Phase II trials with this compound for reflux esophagitis did not demonstrate superiority over existing PPIs, which led to the discontinuation of its development by AstraZeneca.[4]

This compound Glurate: A New Lease on Life

Cinclus Pharma's development of this compound glurate aimed to improve the pharmacokinetic profile of this compound, potentially leading to a longer duration of action and improved efficacy.

The LEED (this compound glurate Erosive Esophagitis Dose Ranging) study was a randomized, double-blind, active-controlled trial.

-

Patient Population: Patients with endoscopically confirmed erosive esophagitis (Los Angeles [LA] grades A, B, C, or D).[9]

-

Study Design: A dose-ranging study comparing different doses of this compound glurate with a standard dose of a PPI (lansoprazole).[10]

-

Treatment: Patients were randomized to receive one of four doses of this compound glurate (25, 50, 75, or 100 mg twice daily) or lansoprazole (30 mg once daily) for 4 weeks.[10]

-

Primary Endpoint: The primary outcome was the rate of healing of erosive esophagitis at 4 weeks, as confirmed by endoscopy.[9]

-

Secondary Endpoints: These included symptom relief and safety.

-

Data Analysis: Healing rates were compared between the this compound glurate and lansoprazole groups.

The following diagram illustrates the typical workflow of a Phase II clinical trial for a new GERD treatment.

Caption: Workflow of the Phase II clinical trial for this compound glurate in erosive esophagitis.

The table below presents the 4-week healing rates from the Phase II LEED study.

| Treatment Group | Overall Healing Rate (ITT) | Healing Rate in LA Grade C/D | Reference(s) |

| This compound glurate (all doses) | 71.1% | N/A | [1][11] |

| Lansoprazole (30 mg QD) | 60.6% | 38% | [1][9][11] |

| Best this compound glurate dose | N/A | 89% | [9] |

Phase III Clinical Development

Following the positive results of the Phase II study, this compound glurate has progressed to Phase III clinical trials (HEEALING 1 and HEEALING 2) to further evaluate its efficacy and safety for the treatment of erosive esophagitis.[3]

-

Objective: To demonstrate the superiority of this compound glurate over lansoprazole in healing moderate to severe erosive esophagitis.[3]

-

Patient Population: Approximately 500 patients with moderate to severe erosive GERD (LA grade C/D).[3]

-

Treatment Arms:

-

Primary Endpoint: Healing of erosive esophagitis at 4 weeks.[3]

-

Secondary Endpoints: Healing and symptom relief for up to 8 weeks.[3]

The workflow for the Phase III trial is an expansion of the Phase II design, with a larger patient population and a focus on confirming efficacy for regulatory submission.

Caption: Workflow of the HEEALING 1 Phase III clinical trial for this compound glurate.

Conclusion and Future Directions

The journey of this compound, from its initial discovery as AZD-0865 to its redevelopment as the prodrug this compound glurate, exemplifies the iterative nature of drug development. As a potassium-competitive acid blocker, it represents a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action with the potential for more rapid and potent acid suppression compared to traditional PPIs. The ongoing Phase III clinical trials will be pivotal in establishing the clinical utility of this compound glurate and its potential to become a new standard of care for patients with severe erosive esophagitis. The data generated from these trials will be crucial for regulatory submissions and will ultimately determine the future role of this promising new agent in the therapeutic landscape.

References

- 1. Clinical Trial: Dose‐Finding Study of this compound Glurate, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. attachment.news.eu.nasdaq.com [attachment.news.eu.nasdaq.com]

- 4. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]

- 7. Absorption, distribution, metabolism and excretion of this compound glurate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. Clinical Trial: Dose-Finding Study of this compound Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. storage.mfn.se [storage.mfn.se]

Linaprazan: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linaprazan (AZD-0865) is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits gastric H+/K+-ATPase. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes a summary of its binding affinity and inhibitory potency, pharmacokinetic profile, and a detailed methodology for a key in vitro assay. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of acid-suppressing therapies.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound belonging to the imidazopyridine class.[1][2] Its chemical structure is characterized by a central imidazo[1,2-a]pyridine core, substituted with a 2,6-dimethylphenyl)methylamino group at the 8-position and an N-(2-hydroxyethyl)carboxamide group at the 6-position.

Chemical Identifiers:

-

IUPAC Name: 8-[(2,6-Dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide[3]

-

CAS Number: 248919-64-4[3]

-

Molecular Formula: C₂₁H₂₆N₄O₂[3]

-

SMILES: CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO[4]

A prodrug, this compound glurate, has also been developed to improve the pharmacokinetic profile of this compound.[1]

Physicochemical Data for this compound:

| Property | Value | Source |

| Molecular Weight | 366.46 g/mol | [4] |

| pKa (predicted) | 12.05 ± 0.46 | |

| logP (computed) | 3.4 | |

| Solubility | Soluble in DMSO | [5] |

| Melting Point | Not available |

Mechanism of Action and Signaling Pathway

This compound is a potassium-competitive acid blocker (P-CAB) that targets the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in parietal cells.[1] Unlike proton pump inhibitors (PPIs), which form a covalent bond with the enzyme, this compound binds reversibly and competitively with potassium ions (K+) at the K+-binding site of the H+/K+-ATPase.[6] This ionic interaction inhibits the conformational change of the enzyme required for proton transport, thereby reducing gastric acid secretion.[6]

The signaling pathway for gastric acid secretion and the point of inhibition by this compound is depicted below.

Caption: Gastric acid secretion pathway and inhibition by this compound.

Potency and Binding Affinity

This compound demonstrates high potency in inhibiting gastric H+/K+-ATPase. The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (Ki).

| Parameter | Value | Species/System | Source |

| IC₅₀ | 40.21 nM (95% CI: 24.02–66.49 nM) | Hog gastric H+/K+-ATPase | [6] |

| IC₅₀ | 0.28 µM | Histamine-stimulated rabbit gastric glands | [5] |

| IC₅₀ | 0.26 µM | Dibutyryl-cAMP-stimulated rabbit gastric glands | [5] |

| Ki | 46 nM | Gastric H+/K+-ATPase | [5] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in preclinical and clinical studies, primarily through the administration of its prodrug, this compound glurate. Following oral administration, this compound glurate is rapidly absorbed and converted to its active metabolite, this compound.

Pharmacokinetic Parameters of this compound (from this compound Glurate administration in Rats):

| Parameter | Male Rats | Female Rats | Source |

| t₁/₂ (h) | 2.0 - 2.7 | 2.1 - 4.1 | [7] |

Clinical trials in healthy human subjects have been conducted to evaluate the pharmacokinetics, safety, and tolerability of single and repeated oral doses of this compound glurate.[8][9][10] These studies have shown dose-related pharmacokinetics and acid inhibition.[11]

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound on H+/K+-ATPase.

Objective: To determine the IC₅₀ value of this compound for the inhibition of H+/K+-ATPase activity.

Materials:

-

Isolated H+/K+-ATPase (e.g., from hog or rabbit gastric microsomes)

-

This compound

-

ATP (Adenosine triphosphate)

-

MgCl₂

-

KCl

-

Tris-HCl buffer

-

Assay mixture for phosphate detection (e.g., containing ammonium molybdate and perchloric acid)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a suspension of H+/K+-ATPase in a suitable buffer (e.g., Tris-HCl).

-

Incubation:

-

In a series of microcentrifuge tubes, add the H+/K+-ATPase suspension.

-

Add varying concentrations of this compound to the tubes. Include a control with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Initiation of Reaction:

-

To each tube, add a reaction mixture containing MgCl₂, KCl, and buffer.

-

Initiate the enzymatic reaction by adding ATP.

-

-

Termination of Reaction:

-

After a specific incubation time (e.g., 30 minutes) at 37°C, stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

-

-

Phosphate Detection:

-

Centrifuge the tubes to pellet precipitated protein.

-

Measure the amount of inorganic phosphate released from ATP hydrolysis in the supernatant using a colorimetric method (e.g., Fiske-Subbarow method) and a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration compared to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.

-

Caption: Workflow for determining H+/K+-ATPase inhibition.

Conclusion

This compound is a well-characterized potassium-competitive acid blocker with a distinct mechanism of action compared to traditional proton pump inhibitors. Its reversible and competitive inhibition of the gastric H+/K+-ATPase offers a rapid onset of action for the control of gastric acid secretion. The development of its prodrug, this compound glurate, aims to further enhance its pharmacokinetic properties for clinical applications. This guide provides essential technical information on this compound to support ongoing research and development in the field of acid-related disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound | C21H26N4O2 | CID 9951066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. A Study to Investigate the Pharmacokinetics and ECG Effects of this compound Glurate [ctv.veeva.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Clinical Development With Promising Results | Cinclus Pharma [cincluspharma.com]

In vitro studies on Linaprazan's binding to the proton pump

An In-Depth Technical Guide to the In Vitro Binding of Linaprazan to the Gastric Proton Pump

Introduction

This compound is a member of the Potassium-Competitive Acid Blocker (P-CAB) class of drugs, designed to inhibit gastric acid secretion. Unlike traditional Proton Pump Inhibitors (PPIs), which form an irreversible covalent bond with the gastric hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase), this compound functions through a distinct mechanism. As a weak base, it accumulates in the highly acidic secretory canaliculi of gastric parietal cells.[1][2] Here, it is protonated and binds ionically and reversibly to the H+/K+-ATPase at or near the potassium (K+) binding site.[2][3][4] This competitive inhibition of the potassium ion's access to the pump effectively blocks the final step in the gastric acid secretion pathway, leading to a rapid and sustained elevation of intragastric pH.[5][6] This document provides a detailed technical overview of the in vitro studies characterizing the binding interaction between this compound and the proton pump.

Quantitative Data on this compound's Proton Pump Binding

The inhibitory potency of this compound and its prodrug, this compound glurate, has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) are key metrics for evaluating its efficacy at the molecular level. The data below is compiled from studies using isolated H+/K+-ATPase enzyme systems.

| Compound | Parameter | Value | Conditions / Assay | Source |

| This compound | IC₅₀ | 40.21 nM (95% CI: 24.02–66.49 nM) | H+/K+-ATPase Activity Assay (in the presence of K+) | [5][7] |

| IC₅₀ | 1.0 ± 0.2 µM | H+/K+-ATPase Activity Assay | [8] | |

| IC₅₀ | 0.28 µM | Acid formation in histamine-stimulated rabbit gastric glands | [8] | |

| IC₅₀ | 0.26 µM | Acid formation in dibutyryl cAMP-stimulated rabbit gastric glands | [8] | |

| Ki | 46 nM | H+/K+-ATPase Activity Assay (K+-competitive manner) | [8] | |

| Vonoprazan (Comparator) | IC₅₀ | 17.15 nM (95% CI: 10.81–26.87 nM) | H+/K+-ATPase Activity Assay (in the presence of K+) | [5][7] |

| This compound Glurate (X842) (Prodrug) | IC₅₀ | 436.20 nM (95% CI: 227.3–806.6 nM) | H+/K+-ATPase Activity Assay (in the presence of K+) | [5][7] |

Note: The prodrug, this compound glurate (X842), demonstrates significantly lower in vitro inhibitory activity because it requires in vivo enzymatic cleavage to be converted to the active metabolite, this compound.[5][7]

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This assay is fundamental for determining the inhibitory potency (IC₅₀) of compounds like this compound against the proton pump.

Objective: To measure the concentration-dependent inhibition of H+/K+-ATPase activity by this compound.

Materials:

-

Enzyme Source: Vesicles containing purified H+/K+-ATPase, typically isolated from porcine or rabbit gastric mucosa.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Tris-HCl buffer at a physiological pH (e.g., pH 7.4), containing MgCl₂ and KCl.

-

Substrate: Adenosine triphosphate (ATP).

-

Detection Reagents: Reagents for quantifying inorganic phosphate (Pi) released from ATP hydrolysis (e.g., Malachite Green-based colorimetric reagents).

-

Instrumentation: A microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 620 nm).[9]

Methodology:

-

Preparation: A reaction mixture is prepared in the wells of a microplate. Each well contains the assay buffer, a fixed concentration of the H+/K+-ATPase enzyme preparation, and varying concentrations of this compound.

-

Control Wells:

-

Pre-incubation: The plate is pre-incubated at 37°C for a defined period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP to all wells.

-

Incubation: The plate is incubated at 37°C for a specific duration (e.g., 30 minutes) to allow for ATP hydrolysis.

-

Reaction Termination and Detection: The reaction is stopped by adding a detection reagent (e.g., Malachite Green solution). This reagent also reacts with the inorganic phosphate produced, leading to a color change.

-

Data Acquisition: The absorbance is measured using a microplate reader.[9] The amount of phosphate released is directly proportional to the enzyme's activity.

-

Data Analysis:

-

The background absorbance from the buffer control is subtracted from all other readings.

-

The percentage of inhibition for each this compound concentration is calculated relative to the enzyme control.

-

A dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation using non-linear regression software, such as GraphPad Prism.[5][9]

-

Visualizations

Mechanism of Action Pathway

Caption: Mechanism of this compound action on the gastric parietal cell proton pump.

Experimental Workflow for H+/K+-ATPase Inhibition Assay

Caption: Workflow for the in vitro H+/K+-ATPase enzymatic inhibition assay.

Logical Relationship of this compound's Action

Caption: Logical flow from this compound's properties to its therapeutic effect.

References

- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPI vs PCAB | Treatments For Acid Reflux | Cinclus Pharma [cincluspharma.com]

- 3. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]

- 4. Clinical Trial: Dose‐Finding Study of this compound Glurate, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]

- 6. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Early Phase Clinical Trial Results of Linaprazan Glurate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaprazan glurate (formerly known as X842) is a novel, next-generation potassium-competitive acid blocker (P-CAB) under development for the treatment of acid-related disorders, most notably gastroesophageal reflux disease (GERD). As a prodrug of this compound, it is designed to offer an improved pharmacokinetic profile, leading to more sustained and effective control of gastric acid secretion compared to its parent compound and traditional proton pump inhibitors (PPIs). This technical guide synthesizes the available data from early-phase clinical trials, providing a comprehensive overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound glurate.

Mechanism of Action

This compound glurate exerts its pharmacological effect through its active metabolite, this compound. This compound is a reversible inhibitor of the gastric hydrogen-potassium ATPase (H+/K+-ATPase), the proton pump responsible for the final step in gastric acid secretion from parietal cells.[1][2] Unlike PPIs, which require acidic conversion to an active form and bind irreversibly to the proton pump, P-CABs like this compound competitively and reversibly block the potassium-binding site of the H+/K+-ATPase.[1][2] This distinct mechanism of action allows for a rapid onset of acid suppression and a more predictable and sustained effect.[1][2]

Signaling Pathway of Gastric Acid Secretion Inhibition

Caption: Mechanism of action of this compound on the H⁺/K⁺-ATPase proton pump.

In Vitro Pharmacology

In vitro studies have demonstrated the potassium-dependent inhibitory activity of this compound glurate and its active metabolite, this compound, on the H+/K+-ATPase.

| Compound | IC₅₀ (nM) | 95% Confidence Interval (nM) |

| Vonoprazan | 17.15 | 10.81–26.87 |

| This compound | 40.21 | 24.02–66.49 |

| This compound Glurate (X842) | 436.20 | 227.3–806.6 |

| Data from in vitro inhibition of H+/K+-ATPase activity.[1][2] |

Preclinical Pharmacokinetics

Animal studies, primarily in rats, have been crucial in elucidating the pharmacokinetic profile of this compound glurate and its conversion to this compound.

Experimental Protocol: Rat Pharmacokinetic Study

-

Subjects: Male and female Sprague-Dawley rats.

-

Administration: Single oral doses of this compound glurate (X842).

-

Sample Collection: Blood samples were collected at various time points post-dosing.

-

Analysis: Plasma concentrations of both this compound glurate and this compound were determined.

| Parameter | This compound Glurate (Prodrug) | This compound (Active Metabolite) |

| Cmax | Low and rapidly achieved | Higher and sustained |

| t₁/₂ (rats) | ~2-4 hours | Extended compared to direct administration of this compound |

| Summary of pharmacokinetic findings in rats.[1][2] |

Early Phase Human Clinical Trials

Phase I Studies in Healthy Volunteers

Multiple Phase I studies have been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound glurate in healthy subjects.

-

Design: Open-label, randomized, parallel-group, single-center study.

-

Population: Healthy male and female subjects.

-

Intervention: Single and repeated oral doses of this compound glurate at different levels (e.g., 25 mg, 50 mg, 75 mg) administered once daily (QD) or twice daily (BID) for 14 days.

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to measure plasma concentrations of this compound glurate and this compound.

-

Pharmacodynamic Assessment: Continuous 24-hour intragastric pH monitoring was performed at baseline, on Day 1, and on Day 14.

Presentations of Phase I data have highlighted the potent acid-suppressing effects of this compound glurate.[3]

| Dose Group | Time to pH > 4.0 | Percentage of Time with pH > 4.0 (Day 1) | Percentage of Time with pH > 5.0 (at full effect) |

| Two highest doses | Within 90 minutes | >90% | >80% |

| Data from a presentation at Digestive Disease Week 2025.[3] |

An optimized tablet formulation of this compound glurate has been developed for Phase III studies, which reportedly doubles the bioavailability compared to the formulation used in earlier trials.[3]

Phase II Dose-Finding Study in Patients with Erosive Esophagitis (LEED Study)

The LEED (this compound glurate Erosive Esophagitis Dose Ranging) study was a Phase II trial designed to evaluate the efficacy and safety of different doses of this compound glurate for the healing of erosive esophagitis (eGERD).

-

Design: A randomized, double-blind, active comparator-controlled, five-arm parallel-group study.[4]

-

Population: Patients with endoscopically confirmed eGERD (Los Angeles [LA] classification grades A, B, C, or D).[4]

-

Intervention: Four different dosing regimens of this compound glurate (25, 50, 75, or 100 mg twice daily) were compared to lansoprazole (30 mg once daily) over a four-week treatment period.[4]

-

Primary Endpoint: The rate of endoscopic healing of eGERD at four weeks.[5][6]

-

Pharmacokinetic Analysis: Blood samples were collected to determine plasma concentrations of this compound glurate and this compound.[4]

Caption: Workflow of the LEED Phase II dose-finding study.

This compound glurate demonstrated high rates of healing in patients with eGERD, particularly in those with more severe disease.

| Patient Population | This compound Glurate Dosing Group with Highest Healing Rate | Lansoprazole (30mg QD) |

| All Patients (ITT Analysis) | Mean healing rate of 80% | 69% |

| eGERD LA Grades A/B | 91% | 81% |

| eGERD LA Grades C/D | 89% | 38% |

| Topline results from the LEED Phase II study.[6][7][8] |

The safety profile of this compound glurate was comparable to that of lansoprazole.[7][8]

Conclusion

The early-phase clinical trial results for this compound glurate are promising, demonstrating a favorable pharmacokinetic and pharmacodynamic profile that translates into high healing rates for erosive esophagitis, especially in more severe cases. Its rapid onset of action and sustained acid suppression support its potential as a significant advancement in the management of acid-related disorders. Further data from ongoing and planned Phase III trials will be crucial to fully establish its clinical utility and safety in a broader patient population.

References

- 1. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]

- 2. Investigate this compound Glurate/Linaprazan in Healthy Subjects [ctv.veeva.com]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. A Phase 1, Open Label, Randomized, Parallel-group, Single Center Study to Investigate Pharmacokinetics and Pharmacodynamics (Intragastric pH) of this compound Glurate/Linaprazan After Single and 14 Days'Repeated Oral Administration of this compound Glurate to Healthy Subjects - AdisInsight [adisinsight.springer.com]

- 5. LPO – Last Patient Out, from the Phase II study of this compound glurate [cincluspharma.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Development With Promising Results | Cinclus Pharma [cincluspharma.com]

In-Depth Technical Guide: Molecular Interactions of Linaprazan with the K+-Binding Site of the Gastric H+,K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linaprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), this compound offers a distinct mechanism of action, directly targeting the gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the K+-binding site of the H+,K+-ATPase. It includes a summary of quantitative binding data, detailed experimental protocols for assessing these interactions, and visualizations of the relevant pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of novel acid suppressive therapies.

Introduction: The Gastric Proton Pump and the Advent of P-CABs

The gastric H+,K+-ATPase is an integral membrane protein located in the apical membrane of parietal cells in the stomach lining. It actively transports H+ ions into the gastric lumen in exchange for K+ ions, a process powered by the hydrolysis of ATP. This pumping action is the final and critical step in gastric acid secretion.

For decades, proton pump inhibitors (PPIs) have been the standard of care for acid-related conditions. PPIs are prodrugs that require activation in the acidic environment of the parietal cell canaliculus and form a covalent, irreversible bond with cysteine residues on the luminal surface of the H+,K+-ATPase. In contrast, Potassium-Competitive Acid Blockers (P-CABs), such as this compound, are a newer class of drugs that act via a different mechanism. P-CABs are weak bases that accumulate in the acidic canaliculus and bind reversibly and competitively to the K+-binding site of the enzyme, effectively blocking the proton pump's activity.[1][2][3] This distinct mechanism of action contributes to a more rapid onset of acid suppression compared to PPIs.[1]

This compound glurate (X842) is a prodrug of this compound designed to have an improved pharmacokinetic profile, offering the potential for sustained acid control.[3]

Quantitative Data on this compound's Interaction with H+,K+-ATPase

The inhibitory potency of this compound and its prodrug has been quantified through in vitro H+,K+-ATPase inhibition assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the efficacy of these compounds.

| Compound | IC50 (nM) | 95% Confidence Interval (nM) | Condition | Reference |

| This compound | 40.21 | 24.02–66.49 | In the presence of K+ | [3] |

| This compound Glurate (X842) | 436.20 | 227.3–806.6 | In the presence of K+ | [3] |

| Vonoprazan | 17.15 | 10.81–26.87 | In the presence of K+ | [3] |

Note: The inhibitory activity of this compound is dependent on the presence of potassium ions, highlighting its competitive nature at the K+-binding site. No significant inhibition is observed in the absence of K+.[3]

Experimental Protocols

In Vitro H+,K+-ATPase Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of compounds like this compound on the gastric H+,K+-ATPase. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the enzyme.

3.1.1. Materials and Reagents

-

H+,K+-ATPase enriched microsomes (prepared from sources such as hog or rabbit gastric mucosa)

-

Assay Buffer: 20 mM Tris-HCl, pH 7.4

-

ATP solution: 2 mM in Tris buffer

-

MgCl2 solution: 2 mM

-

KCl solution: 10 mM

-

This compound (or other test compounds) at various concentrations

-

Omeprazole (as a standard PPI control)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Reagents for phosphate detection (e.g., Malachite Green-based reagent)

-

Microplate reader

3.1.2. Procedure

-

Enzyme Preparation: Thaw the H+,K+-ATPase enriched microsomes on ice.

-

Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixtures. For each reaction, combine:

-

0.1 mL of H+,K+-ATPase microsomes

-

0.1 mL of the test compound (this compound) at the desired concentration or vehicle control.

-

Pre-incubate the enzyme with the test compound for 60 minutes at 37°C.[4]

-

-

Initiation of Reaction: To start the enzymatic reaction, add the following to each well:

-

0.2 mL of 20 mM Tris-HCl, pH 7.4

-

0.2 mL of 2 mM MgCl2

-

0.2 mL of 10 mM KCl

-

0.2 mL of 2 mM ATP[4]

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.[4]

-

Termination of Reaction: Stop the reaction by adding 1.0 mL of ice-cold 10% TCA to each well.[4]

-

Phosphate Detection:

-

Centrifuge the plate at 2000 x g for 10 minutes to pellet any precipitate.[4]

-

Transfer the supernatant to a new microplate.

-

Add the phosphate detection reagent according to the manufacturer's instructions.

-

Allow the color to develop.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 660 nm for Malachite Green-based assays) using a microplate reader.[4]

-

Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of Pi released in each sample.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Structural Analysis via Cryo-Electron Microscopy (Cryo-EM)

While a specific cryo-EM structure of this compound bound to H+,K+-ATPase is not publicly available, the general methodology for studying P-CABs with this technique is outlined below, based on studies of similar compounds.

3.2.1. Sample Preparation

-

Purification of H+,K+-ATPase: The enzyme is purified from gastric microsomes.

-

Complex Formation: The purified H+,K+-ATPase is incubated with a molar excess of this compound.

-

Vitrification: The protein-ligand complex solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.

3.2.2. Data Collection

-

Cryo-EM data is collected on a high-end transmission electron microscope equipped with a direct electron detector.

-

A large number of images (micrographs) of the vitrified particles are recorded.

3.2.3. Image Processing and 3D Reconstruction

-

Particle Picking: Individual particle images are selected from the micrographs.

-

2D Classification: The particle images are aligned and classified to remove noise and select for high-quality particles.

-

3D Reconstruction: An initial 3D model is generated, and the 2D class averages are used to reconstruct a high-resolution 3D density map of the H+,K+-ATPase-Linaprazan complex.

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to produce the final structure.

Molecular Interactions and Binding Site

Based on homology models and structural studies of other P-CABs, this compound is predicted to bind within a luminal cavity of the H+,K+-ATPase, which is formed by transmembrane helices. This binding site is in close proximity to the K+ binding site, consistent with its competitive mechanism of inhibition.

Site-directed mutagenesis studies have identified several key amino acid residues within the transmembrane domain of the H+,K+-ATPase that are crucial for the binding of both K+ and P-CABs. These residues are likely to be involved in the interaction with this compound.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of this compound's inhibitory action on the gastric proton pump.

Experimental Workflow: In Vitro H+,K+-ATPase Inhibition Assay

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship: Competitive Inhibition at the K+-Binding Site

Caption: Competitive binding of this compound and K+ to the H+,K+-ATPase.

Conclusion

This compound represents a significant development in acid suppression therapy due to its distinct, potassium-competitive mechanism of action on the gastric H+,K+-ATPase. Its reversible and potent inhibition of the proton pump offers a rapid onset of action. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and understanding of this compound and other P-CABs. Further structural studies on the this compound-H+,K+-ATPase complex will provide more precise insights into its binding interactions and pave the way for the rational design of next-generation acid suppressants.

References

- 1. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for Assessing Linaprazan Efficacy in Animal Models of GERD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in more severe cases, erosive esophagitis. Linaprazan is a potassium-competitive acid blocker (P-CAB), a novel class of drugs that inhibit gastric acid secretion. Unlike proton pump inhibitors (PPIs), this compound offers a rapid onset of action and reversible binding to the H+/K+ ATPase, the proton pump of the gastric parietal cell.[1][2] this compound glurate (also known as X842) is a prodrug of this compound designed to have a longer biological half-life.[3] This document provides a detailed protocol for assessing the efficacy of this compound and its prodrugs in a well-established animal model of GERD.

Mechanism of Action of this compound

This compound competitively blocks the potassium-binding site of the H+/K+ ATPase in gastric parietal cells.[1] This reversible inhibition prevents the final step in gastric acid secretion, leading to a rapid and potent reduction in intragastric acidity. The prodrug, this compound glurate, is rapidly absorbed and converted to its active form, this compound, ensuring sustained therapeutic concentrations.[4][5]

Experimental Protocol: Pylorus Ligation-Induced GERD Model in Rats

This protocol describes the induction of GERD in rats via pylorus ligation to evaluate the efficacy of this compound in reducing gastric acid secretion and protecting against esophageal damage.

Materials

-

Male Wistar rats (200-250g)

-

This compound glurate (X842) or this compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments

-

pH meter

-

Tubes for gastric content collection

-

Dissecting microscope or magnifying lens

Experimental Workflow

Procedure

-

Animal Preparation: Acclimatize male Wistar rats for at least one week. Fast the animals for 24 hours before the experiment, with free access to water.[6][7]

-

Drug Administration:

-

Divide the rats into the following groups (n=6-8 per group):

-

Administer the test compounds or vehicle orally one hour before the surgical procedure.

-

-

Pylorus Ligation Surgery:

-

Anesthetize the rats (e.g., ketamine 80 mg/kg and xylazine 10 mg/kg, intraperitoneally).

-

Make a midline abdominal incision to expose the stomach.

-

Ligate the pyloric end of the stomach using a silk suture.[6][8] Ensure the ligation is tight enough to prevent gastric emptying without damaging the blood vessels.

-

Suture the abdominal wall.

-

-

GERD Induction and Sample Collection:

-

Allow the animals to recover from anesthesia. The ligation will cause the accumulation of gastric secretions, leading to reflux into the esophagus.

-

After 4 hours, euthanize the animals by CO2 inhalation.[6]

-

Carefully dissect and remove the esophagus and stomach.

-

Collect the gastric contents into a graduated centrifuge tube.

-

-

Measurement of Gastric Parameters:

-

Evaluation of Esophageal Lesions:

-

Open the esophagus longitudinally and gently rinse with saline.

-

Examine the esophageal mucosa for lesions under a dissecting microscope.

-

Score the severity of esophagitis based on a standardized scoring system (see Table 2).

-

Data Presentation

Summarize the quantitative data in the following tables for clear comparison between the treatment groups.

Table 1: Effect of this compound Glurate on Gastric Secretion in Pylorus-Ligated Rats

| Treatment Group | Dose (mg/kg) | Gastric Volume (mL) | Gastric pH | Total Acidity (mEq/L/4h) |

| Sham + Vehicle | - | |||

| PL + Vehicle | - | |||

| PL + this compound glurate | 0.5 | |||

| PL + this compound glurate | 1.0 | |||

| PL + this compound glurate | 2.0 | |||

| PL + Positive Control | - | |||

| PL: Pylorus Ligation. Data are presented as mean ± SEM. |

Table 2: Esophagitis Scoring in Pylorus-Ligated Rats Treated with this compound Glurate

| Treatment Group | Dose (mg/kg) | Esophagitis Score | % Inhibition of Lesions |

| Sham + Vehicle | - | ||

| PL + Vehicle | - | ||

| PL + this compound glurate | 0.5 | ||

| PL + this compound glurate | 1.0 | ||

| PL + this compound glurate | 2.0 | ||

| PL + Positive Control | - | ||

| PL: Pylorus Ligation. Data are presented as mean ± SEM. |

Esophagitis Scoring Criteria

The macroscopic evaluation of esophageal lesions can be performed using a scoring system adapted from established classifications.

Table 3: Macroscopic Esophagitis Scoring Criteria

| Score | Description of Lesions |

| 0 | No visible lesions. |

| 1 | Mild hyperemia or one or two small, scattered erosions. |

| 2 | Moderate hyperemia, multiple erosions, or a few linear ulcers. |

| 3 | Severe hyperemia, extensive erosions, and multiple linear ulcers. |

| 4 | Confluent and extensive ulcerations covering a large area of the esophagus. |

| This scoring system can be adapted based on the Los Angeles Classification for human esophagitis.[11] |

Expected Results

Treatment with this compound glurate is expected to produce a dose-dependent decrease in gastric volume and total acidity, along with a significant increase in gastric pH compared to the vehicle-treated pylorus-ligated group.[4][5] Consequently, a dose-dependent reduction in the esophagitis score and a higher percentage of lesion inhibition are anticipated, demonstrating the protective effect of this compound against acid-induced esophageal damage.

Conclusion

The pylorus ligation model in rats is a robust and reproducible method for evaluating the efficacy of anti-GERD agents like this compound. This protocol provides a comprehensive framework for assessing the pharmacodynamic effects of this compound on gastric acid secretion and its therapeutic potential in mitigating esophageal damage. The presented data tables and scoring systems will facilitate a clear and standardized evaluation of the compound's efficacy.

References

- 1. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison and evaluation of acid reflux esophagitis animal models [imrpress.com]

- 3. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]

- 4. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]

- 5. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]

- 8. Pylorus ligation-induced hyperacidity: synergistic prophylactic effects of linagliptin and L-arginine via up-regulation of EP4 receptor subtype and improvement of vascular endothelial damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karolinum.cz [karolinum.cz]

- 10. Gastric acid response to acute exposure to hypergravity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reflux Esophagitis: Los Angeles Classification – Endoscopy Campus [endoscopy-campus.com]

Application Notes and Protocols: Assaying H+/K+-ATPase Inhibition by Linaprazan in vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric acid secretion is primarily mediated by the H+/K+-ATPase, also known as the proton pump, located in the secretory canaliculi of parietal cells in the stomach lining. This enzyme is the final step in the pathway of gastric acid secretion, making it a key target for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Linaprazan is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits the H+/K+-ATPase by competing with potassium ions (K+), thereby reducing gastric acid production.[3][4][5] Unlike proton pump inhibitors (PPIs), which bind covalently and irreversibly, this compound's ionic binding allows for a rapid onset of action.[4] This document provides detailed protocols for the in vitro assessment of H+/K+-ATPase inhibition by this compound.

Mechanism of Action of this compound